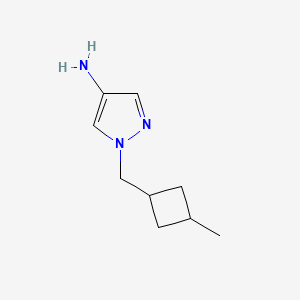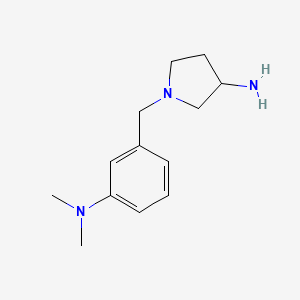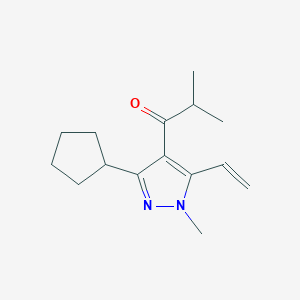![molecular formula C8H12N2O B15055406 2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B15055406.png)
2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrazines. This compound is characterized by a fused bicyclic structure, which imparts unique chemical and physical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature can yield 2-(acylethynyl)pyrroles. Subsequent addition of propargylamine to these acetylenes, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), results in the formation of the desired pyrido[1,2-a]pyrazine derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrido[1,2-a]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce hydrogenated derivatives
Applications De Recherche Scientifique
2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied. Molecular dynamics experiments and binding studies are often conducted to elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,6,7,8-Hexahydro-1H-pyrido[1,2-a]pyrimidine
- 6,6a,7,8,9,10-Hexahydro-5H-pyrazino[2,3-e]pyrido
Uniqueness
Compared to similar compounds, 2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one exhibits unique structural features and reactivity.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2,3,4,8,9,9a-hexahydropyrido[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C8H12N2O/c11-8-7-3-1-2-5-10(7)6-4-9-8/h2,5,7H,1,3-4,6H2,(H,9,11) |
Clé InChI |
XKMHZZXHJCGVEZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(=O)NCCN2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylpyridin-2-amine](/img/structure/B15055338.png)




![7-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15055363.png)

![4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15055377.png)
![Ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B15055381.png)



![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15055414.png)

